2-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a dimethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-BROMOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
Uniqueness
The uniqueness of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its stability and potential for interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H18FN7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H18FN7O/c1-26(2)18-23-16(21-14-9-7-13(19)8-10-14)22-17(24-18)25-20-11-12-5-3-4-6-15(12)27/h3-11,27H,1-2H3,(H2,21,22,23,24,25)/b20-11+ |
InChI Key |
AXZWNDUUVWCUGC-RGVLZGJSSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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